

Technical Support Center: Precision in Strontium-90 Soil Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

Welcome to the technical support center for the precise measurement of **Strontium-90** (Sr-90) in soil samples. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the accuracy of their experimental results. Here you will find troubleshooting guidance and frequently asked questions in a direct question-and-answer format.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of Sr-90 in soil.

Q1: Why is my chemical recovery of **Strontium-90** consistently low?

A1: Low chemical recovery of Sr-90 can stem from several factors throughout the analytical process. Incomplete dissolution of the soil sample is a common issue, particularly with soils containing particles of irradiated uranium oxide fuel.^[1] Standard acid extraction methods, such as with 6 M HCl, may not be sufficient to fully liberate Sr-90 from such matrices, leading to an underestimation of the true concentration.^[1] Additionally, losses can occur during the chemical separation steps. For instance, if the acidity of the solution is not optimal during ion exchange chromatography with Sr-spec resin, the retention of strontium can be affected.^[2]

Troubleshooting Steps:

- **Sample Digestion:** For soils suspected of containing refractory particles, consider a more aggressive digestion method, such as oxidative alkaline fusion, to ensure complete

dissolution.[\[1\]](#)

- pH and Acidity Control: Carefully control the pH and acidity of your solutions during separation steps. For Sr-spec resin, the optimal separation is typically achieved in a nitric acid system of 4.0-8.0 M.[\[2\]](#)
- Carrier Chemistry: Ensure the stable strontium carrier is in isotopic equilibrium with the Sr-90 in the sample. This is crucial for accurately determining the chemical yield.

Q2: I am observing high background counts in my final measurement. What are the likely causes and solutions?

A2: High background counts can significantly impact the precision of low-level Sr-90 measurements. This issue often arises from incomplete removal of interfering radionuclides or instrumental noise.

Troubleshooting Steps:

- Purification Efficiency: Ineffective purification procedures are a primary source of high background.[\[3\]](#) Ensure your separation method adequately removes interfering beta-emitters. The use of Sr-spec resin has been shown to be effective for Sr isolation.[\[4\]](#)
- Interference from Progeny: If you are measuring Sr-90 via its progeny, Yttrium-90 (Y-90), ensure that the Y-90 has reached secular equilibrium with the Sr-90 and that the separation of Y-90 is clean.[\[5\]](#)
- Instrumental Background: Regularly check the background of your counting instrument (e.g., liquid scintillation counter, proportional counter). A high instrumental background may indicate contamination or a need for maintenance. Lack of statistical control over background values can lead to deviations in results.[\[3\]](#)

Q3: My mass spectrometry results for Sr-90 are showing significant interference. How can I mitigate this?

A3: Mass spectrometry techniques like ICP-MS are powerful for Sr-90 analysis but are prone to specific interferences.[\[6\]](#)[\[7\]](#)

Troubleshooting Steps:

- Isobaric Interference: The most significant isobaric interference for Sr-90 is Zirconium-90 (90Zr), which is often present in soil and chemical reagents.[6][7] Using a reaction cell with oxygen in an ICP-MS/MS system can help to reduce this interference.[7]
- Peak Tailing: The high abundance of stable Strontium-88 (88Sr) can lead to peak tailing that overlaps with the Sr-90 signal.[6][7] High-resolution mass spectrometry or advanced instrument configurations like triple quadrupole ICP-MS (ICP-QQQ-MS) can improve abundance sensitivity and reduce this effect.[7][8]
- Matrix Effects: The complex matrix of soil samples can cause signal suppression or enhancement. Ensure that matrix-matched standards are used for calibration or that the sample is sufficiently diluted. Thorough chemical purification to isolate strontium from the bulk matrix is also critical.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining **Strontium-90** in soil?

A1: The determination of Sr-90 in soil generally involves three main stages: sample pretreatment, chemical purification, and measurement.[3][9] The most common measurement techniques are radiometric methods, which measure the beta particles emitted during radioactive decay, and mass spectrometry methods.[8] Radiometric methods often involve the separation of Sr-90 and its daughter nuclide Y-90, followed by counting using a liquid scintillation counter or a gas proportional counter.[5][10] Mass spectrometry techniques, such as inductively coupled plasma mass spectrometry (ICP-MS), thermal ionization mass spectrometry (TIMS), and accelerator mass spectrometry (AMS), offer higher sample throughput and, in some cases, lower detection limits.[8][11][12]

Q2: How can I ensure the quality and reliability of my Sr-90 soil measurements?

A2: A robust quality control program is essential for reliable results. This should include the regular analysis of procedural blanks, laboratory control samples, and certified reference materials (CRMs).[3] For each batch of samples, a procedural blank should be analyzed to assess for any contamination introduced during the process.[3] Participation in inter-comparison exercises, such as those organized by the IAEA, can help to evaluate the trueness

of the analytical method.[3] It is also important to have statistical control over background measurements and to accurately determine the chemical yield, correcting for any stable strontium present in the original sample.[3]

Q3: What are the common sources of interference in Sr-90 analysis?

A3: Interferences in Sr-90 analysis depend on the measurement technique. For radiometric methods, interference can come from other beta-emitting radionuclides if the chemical separation is not sufficiently specific. For mass spectrometry, the main challenges are isobaric interference from ^{90}Zr and peak tailing from the abundant stable isotope ^{88}Sr .[6][7] The soil matrix itself can also cause non-spectroscopic interferences.[6] Additionally, elements like calcium, which is chemically similar to strontium, can interfere with the separation process.[10]

Q4: What is the typical chemical yield I should expect for Sr-90 analysis in soil?

A4: The expected chemical yield for Sr-90 analysis in soil can vary depending on the complexity of the soil matrix and the specific analytical method used. However, yields are generally reported in the range of 70-90%. For example, methods using $\text{DCH18C6-Cl}_2\text{CHCHCl}_2$ for liquid-liquid extraction have reported yields of 70-85%. [3] Automated chemical separation protocols have been developed that provide chemical yields greater than 80%. [3] It is crucial to determine the chemical yield for each sample to accurately calculate the final Sr-90 activity.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different aspects of Sr-90 analysis in soil, allowing for easy comparison.

Table 1: Comparison of Analytical Methods for Sr-90 in Soil

Method	Typical Detection Limit	Sample Throughput	Key Advantages	Key Disadvantages
Radiometric (LSC/GPC)	~0.1 Bq/kg	Low (days per sample)	Well-established, lower instrument cost	Time-consuming, potential for interferences
ICP-MS	0.04 ng/kg	High (minutes per sample)	Rapid analysis, high sensitivity	Isobaric (⁹⁰ Zr) and polyatomic interferences
Triple Quadrupole ICP-MS	0.6 Bq/kg	High	Excellent interference removal	Higher instrument cost and complexity
TIMS	Lower than ICP-MS	Low	High precision, no isobaric interference	Time-consuming sample preparation
AMS	~3 mBq (⁹⁰ Sr/Sr ratio of ~6 x 10 ⁻¹³)	Moderate	Extremely low detection limits	High instrument cost and complexity

Table 2: Reported Chemical Yields for Different Separation Techniques

Separation Technique	Chemical Yield (%)	Reference
Automated chemical separation and on-line ICP-MS	>80%	[3]
DCH ₁₈ C ₆ -Cl ₂ CHCHCl ₂ liquid-liquid extraction	70-85%	[3]
Tributyl phosphate (TBP) liquid-liquid extraction	75-90%	
Sr-spec resin chromatography	67-80%	

Experimental Protocols

A detailed methodology for a common radiochemical approach for Sr-90 determination in soil is provided below.

Protocol: Determination of **Srontium-90** in Soil by Radiochemical Separation and Liquid Scintillation Counting

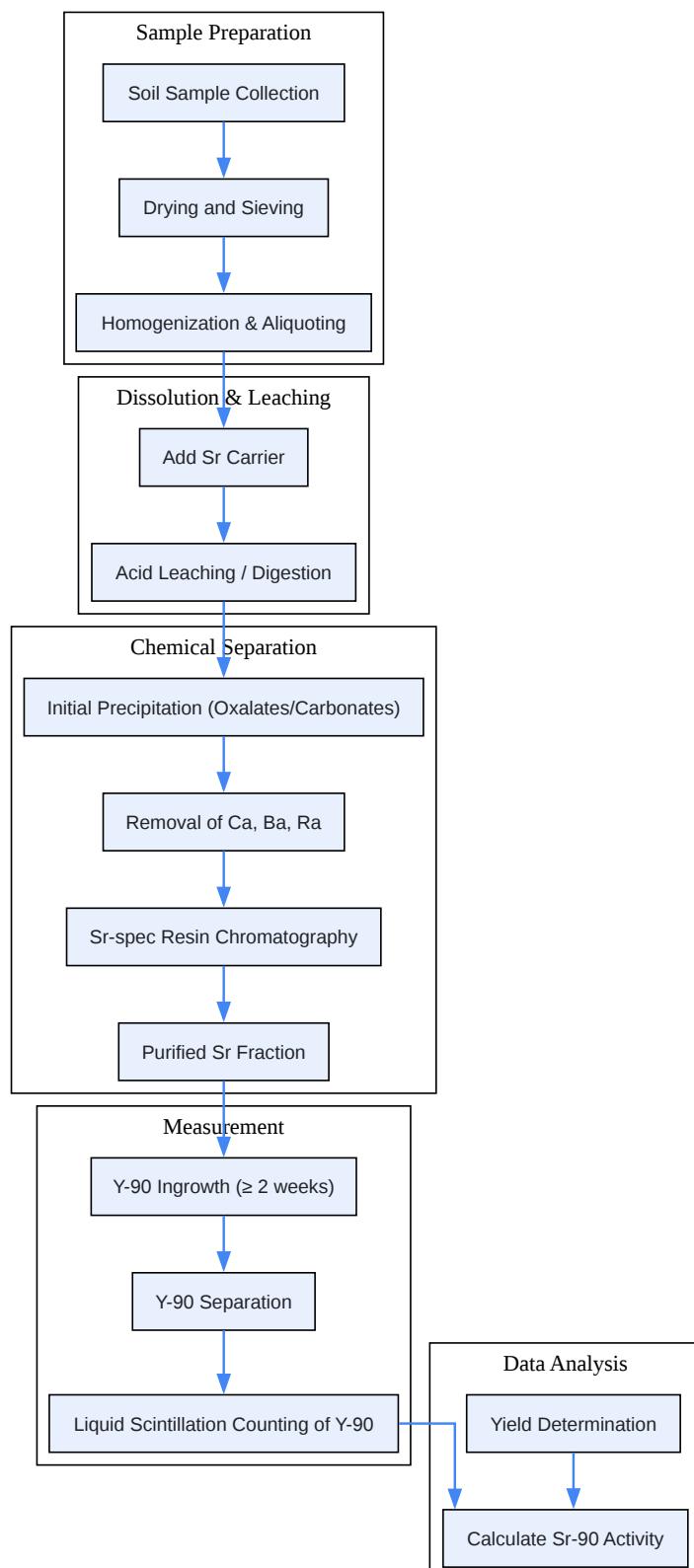
- Sample Preparation:

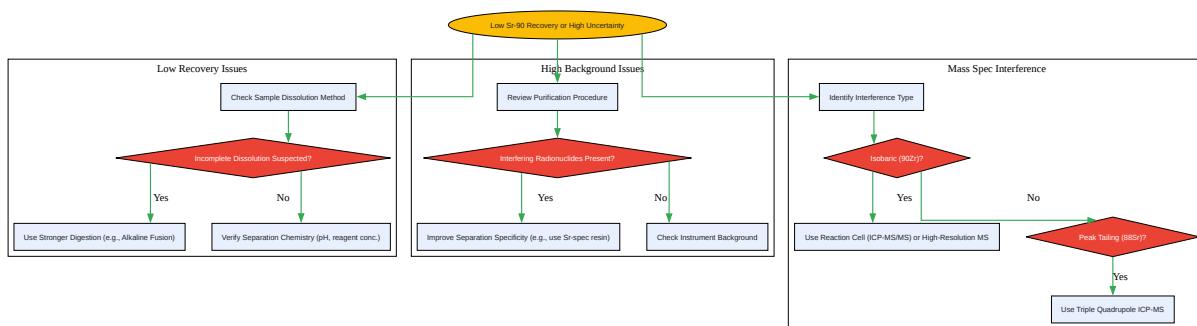
- Dry the soil sample at 105°C to a constant weight.
- Sieve the soil through a 2 mm mesh to remove large debris.
- Homogenize the sieved sample.
- Take a representative aliquot (e.g., 10-100 g) for analysis.

- Leaching/Digestion:

- Add a known amount of stable strontium carrier (e.g., Sr(NO₃)₂) to the soil aliquot for yield determination.
- Leach the sample with 6 M nitric acid (HNO₃) by heating and stirring. For refractory matrices, a complete digestion using a mixture of strong acids (e.g., HNO₃, HF, HClO₄) or alkaline fusion may be necessary.
- Separate the leachate from the soil residue by centrifugation or filtration.

- Chemical Separation:


- Precipitate strontium and calcium from the leachate as oxalates or carbonates.
- Redissolve the precipitate in nitric acid.
- Perform nitric acid separations to remove calcium.
- Remove radium, lead, and barium by precipitating barium chromate.


- Use an iron hydroxide scavenger to remove other fission products.
- Further purify the strontium fraction using a specific separation technique such as extraction chromatography with a crown ether-based resin (Sr-spec resin).
- Elute the purified strontium from the resin.

- Ingrowth of Yttrium-90:
 - Store the purified strontium solution for at least two weeks to allow for the ingrowth of its daughter nuclide, Yttrium-90 (Y-90), to reach secular equilibrium.
- Yttrium-90 Separation and Measurement:
 - Separate the Y-90 from the strontium parent, for example, by precipitation as yttrium hydroxide or by extraction into tributyl phosphate (TBP).
 - Prepare the separated Y-90 for counting by liquid scintillation analysis.
 - Measure the beta activity of the Y-90 sample.
- Data Analysis:
 - Determine the chemical yield by measuring the recovery of the stable strontium carrier (e.g., by ICP-OES or gravimetrically).
 - Calculate the Sr-90 activity in the original soil sample based on the measured Y-90 activity, correcting for chemical yield, counting efficiency, and the decay of Y-90.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of Sr-90 in soil.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Under-determination of strontium-90 in soils containing particles of irradiated uranium oxide fuel - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. mednexus.org [mednexus.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of strontium 90 in environmental samples by triple quadrupole ICP-MS and its application to Fukushima soil samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. New methods to measure strontium-90 in radioactive waste - Case study - GOV.UK [gov.uk]
- 9. Recent Development on Determination of Low-Level 90Sr in Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Technical Support Center: Precision in Strontium-90 Soil Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230875#improving-precision-of-strontium-90-measurements-in-soil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com